3,4-difluoro-N-methylaniline
Description
Structure
3D Structure
Properties
IUPAC Name |
3,4-difluoro-N-methylaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F2N/c1-10-5-2-3-6(8)7(9)4-5/h2-4,10H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SULGSLUIIZBEEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC(=C(C=C1)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
138563-54-9 | |
| Record name | 3,4-difluoro-N-methylaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 3,4 Difluoro N Methylaniline and Its Derivatives
Established Approaches for the Synthesis of N-Methylated Difluoroanilines
Traditional synthetic pathways to N-methylated difluoroanilines are typically multi-step processes that begin with a fluorinated aromatic precursor.
Amination Reactions of Fluorinated Aromatic Precursors
The synthesis of the core 3,4-difluoroaniline (B56902) structure often starts from readily available fluorinated benzene (B151609) derivatives. One common method is the nitration of 1,2-difluorobenzene. google.com This is followed by the reduction of the resulting 3,4-difluoronitrobenzene (B149031) to 3,4-difluoroaniline. google.com Catalytic hydrogenation, using catalysts such as platinum on carbon (Pt/C) or Raney nickel, is a frequently employed method for this reduction. google.comnih.gov
Another approach involves the nucleophilic aromatic substitution of more highly halogenated precursors. For instance, 1,2,4-trifluorobenzene (B1293510) can undergo regioselective amination, although this reaction can be sluggish compared to precursors with more fluorine atoms. thieme-connect.comresearchgate.net Microwave-assisted amination of fluorobenzenes has been developed as a catalyst-free method to produce difluoroaniline derivatives. researchgate.netresearchgate.net
Selective N-Methylation of Difluoroanilines
Once 3,4-difluoroaniline is obtained, the next crucial step is the selective introduction of a methyl group to the nitrogen atom.
Reductive amination is a widely used and effective method for N-methylation. This one-pot reaction typically involves treating 3,4-difluoroaniline with an aldehyde, such as paraformaldehyde, to form an intermediate imine or aminal. alfa-chemistry.comgoogle.com This intermediate is then reduced in situ to the desired N-methylated product. A variety of reducing agents can be employed, with sodium borohydride (B1222165) (NaBH₄) being a common choice. alfa-chemistry.comgoogle.com The reaction is often carried out in a solvent like methanol (B129727) and may involve a base, such as sodium hydroxide, to facilitate the reaction, leading to high yields of the target compound. google.com
Table 1: Example of Reductive Amination for N-Methylaniline Synthesis
| Starting Material | Reagents | Conditions | Yield | Reference |
|---|
This table illustrates a general procedure for N-methylation of a related fluoroaniline (B8554772), demonstrating the high efficiency of the reductive amination pathway.
More sustainable and industrially scalable methods for N-methylation utilize catalytic processes. The use of methanol as a C1 source represents a green chemistry approach. nih.gov Heterogeneous catalysts, particularly those based on nickel, have shown high activity for the N-alkylation of anilines with alcohols. researchgate.netrsc.org
In this strategy, a catalyst, such as nickel nanoparticles supported on a metal oxide like alumina (B75360) (Ni/θ-Al₂O₃), facilitates the reaction between the aniline (B41778) and methanol. researchgate.net These reactions often proceed via a "borrowing hydrogen" or "hydrogen-borrowing" mechanism, where the alcohol is transiently dehydrogenated to an aldehyde, which then undergoes reductive amination with the aniline, with the catalyst mediating the hydrogen transfer steps. nih.govresearchgate.net These nickel-based systems can be highly selective for mono-N-methylation and are often reusable, adding to their economic and environmental advantages. researchgate.netrsc.org
Table 2: Heterogeneous Catalysts for N-Methylation of Aniline with Methanol
| Catalyst | Support | Temperature | Base | Outcome | Reference |
|---|---|---|---|---|---|
| Nickel Nanoparticles | θ-Alumina | Not specified | Additive-free | High activity for mono-alkylation | researchgate.net |
| Ni/ZnAlOx-600 | Zinc-Alumina Mixed Oxide | 160°C | None (under N₂ pressure) | Selective N-methylation | rsc.org |
This table summarizes various catalytic systems used for the N-methylation of aniline, highlighting the trend towards using heterogeneous, non-precious metal catalysts.
Reductive Amination Pathways (e.g., using paraformaldehyde and reducing agents)
Advanced Synthetic Approaches to 3,4-Difluoro-N-methylaniline and its Functionalized Analogues
Beyond the synthesis of the parent compound, advanced methods are employed to create functionalized analogues, which are valuable in materials science and medicinal chemistry.
Transition Metal-Catalyzed Cross-Coupling Reactions for Aromatic Functionalization (e.g., palladium-catalyzed couplings)
Transition metal-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds on the aromatic ring of difluoroaniline derivatives. eie.grmdpi.com Palladium-catalyzed reactions, such as the Suzuki-Miyaura, Heck, and Stille couplings, are particularly prominent. eie.grrsc.orgresearchgate.net
These reactions allow for the precise introduction of a wide variety of functional groups onto the aniline core. For example, a halogenated difluoroaniline derivative can be coupled with a boronic acid (Suzuki reaction) or an organotin compound (Stille reaction) to form a new C-C bond. rsc.orgresearchgate.net This enables the synthesis of complex molecules with tailored electronic and steric properties. rsc.org For instance, a palladium catalyst combined with an S,O-ligand has been used for the highly para-selective C-H olefination of aniline derivatives, demonstrating the high level of control achievable with these methods. acs.org These catalytic processes are valued for their high efficiency, functional group tolerance, and the ability to construct complex molecular architectures from readily available starting materials. eie.grresearchgate.net
Table 3: Overview of Palladium-Catalyzed Cross-Coupling Reactions
| Reaction Name | Reactants | Bond Formed | Key Features | Reference |
|---|---|---|---|---|
| Suzuki-Miyaura | Aryl Halide + Organoboron Compound | C-C | High tolerance of functional groups, mild conditions. | rsc.org |
| Mizoroki-Heck | Aryl Halide + Alkene | C-C | Forms substituted alkenes. | researchgate.net |
| Stille | Aryl Halide + Organotin Compound | C-C | Tolerates numerous functional groups. | rsc.org |
This table provides a general overview of major palladium-catalyzed cross-coupling reactions applicable to the functionalization of aromatic systems.
Stereoselective Synthesis of Chiral Derivatives incorporating the 3,4-Difluoroaniline Moiety
The synthesis of chiral molecules containing the 3,4-difluoroaniline scaffold is a significant area of research, driven by the prevalence of such structures in pharmaceuticals and agrochemicals. dicp.ac.cn The development of stereoselective methods to control the three-dimensional arrangement of atoms is crucial for producing enantiomerically pure compounds, which often exhibit desired biological activities while their counterparts may be inactive or even harmful.
A key strategy for achieving stereoselectivity is through asymmetric reductive amination. This method involves the reaction of a ketone with an amine, such as 3,4-difluoroaniline, in the presence of a chiral catalyst and a reducing agent to produce a chiral amine. For instance, the direct asymmetric reductive amination (DARA) of cycloaliphatic ketones with functionalized anilines has been explored. dicp.ac.cn In one study, the reaction of 2-methylcyclopentanone (B130040) with various anilines, including those with trifluoromethyl substitutions, was catalyzed by chiral palladium complexes, yielding cis-N-(2-methylcyclopentyl)amines with good to excellent enantiomeric excesses (up to 98% ee). dicp.ac.cn While 3,4-difluoroaniline was shown to react with 2-dodecanone (B165319) to yield the corresponding secondary amine, the specific enantioselectivity for this substrate was not detailed in the provided study. dicp.ac.cn The choice of catalyst is critical; for example, iridium-based catalysts like Ir-PSA have been developed for the asymmetric reductive amination of ketones and are particularly effective for producing optically active amines that are otherwise difficult to synthesize. kanto.co.jp
Another approach involves the use of chiral auxiliaries. These are chiral molecules that are temporarily incorporated into the reacting molecule to direct the stereochemical outcome of a reaction. After the desired stereocenter is created, the auxiliary is removed. This method has proven robust for the large-scale production of enantiopure α-CF3-α-amino acids. nih.gov
Furthermore, enzymatic approaches offer a highly selective means of synthesizing chiral fluorinated compounds. the-innovation.org Enzymes create a specific chiral environment within their active sites that can facilitate intricate interactions with fluorinated motifs, enabling precise stereoselective transformations. the-innovation.org For example, olefin reductases have been used for the asymmetric binding of fluorinated groups to vinyl aromatic hydrocarbons. the-innovation.org While not explicitly demonstrated for this compound, these enzymatic methods represent a promising avenue for the stereoselective synthesis of its chiral derivatives.
The development of these stereoselective synthetic methods is essential for accessing a wide range of chiral compounds incorporating the 3,4-difluoroaniline moiety, which are valuable building blocks in medicinal chemistry and materials science. dicp.ac.cnnih.gov
Optimization of Synthesis through Continuous Flow Reactor Technology
Continuous flow reactor technology has emerged as a powerful tool for optimizing the synthesis of chemical compounds, including N-alkylated anilines like this compound. researchgate.netosti.gov This technology offers several advantages over traditional batch processing, such as enhanced heat and mass transfer, precise control over reaction parameters, improved safety, and the potential for seamless scale-up. osti.govresearchgate.net
The N-alkylation of anilines, a key reaction for producing N-methylaniline derivatives, has been successfully implemented and optimized using continuous flow systems. researchgate.net In one study, a continuous flow process using a mesoporous Al-SBA-15 catalyst achieved up to 99% conversion with high selectivity for monoalkylated products under optimized conditions of temperature, pressure, and flow rate. researchgate.net This approach significantly improved efficiency and reduced byproduct formation compared to batch methods. researchgate.net
For the synthesis of related fluorinated anilines, continuous selective hydrogenation has been demonstrated at a kilogram-per-day scale. researchgate.net In the synthesis of an intermediate for the pharmaceutical Refametinib, a continuous flow process using a Raney cobalt catalyst in a trickle-bed reactor was employed for the selective hydrogenation of a nitroaromatic compound to the corresponding aniline. researchgate.net This process achieved high yield and excellent product quality, demonstrating the scalability and safety benefits of flow chemistry for handling reactive intermediates. researchgate.net The use of online monitoring, such as UV-visible spectroscopy, allows for real-time control of the reaction and rapid detection of any process deviations. researchgate.net
The optimization of reaction conditions is a critical aspect of flow synthesis. Parameters such as catalyst loading, temperature, pressure, and flow rate can be systematically varied to maximize yield and selectivity. For instance, in the N-alkylation of aniline with benzyl (B1604629) alcohol, optimization studies have investigated various catalysts, solvent systems, and reactant ratios to achieve high yields of the desired N-benzylaniline. researchgate.netmdpi.com Palladium nanoparticles have shown to be effective catalysts for this transformation. mdpi.com
The integration of continuous flow technology with advanced analytical techniques and automation is paving the way for the intelligent discovery and scalable production of new molecules. osti.gov This approach allows for rapid screening of reaction variables and the development of robust and efficient synthetic processes. osti.gov
Table 1: Comparison of Batch vs. Continuous Flow N-Alkylation of Anilines
| Parameter | Batch Processing | Continuous Flow Processing |
|---|---|---|
| Reaction Control | Less precise control over temperature and mixing | Precise control over temperature, pressure, and flow rate researchgate.net |
| Efficiency | Lower efficiency, potential for byproduct formation | Significantly enhanced efficiency, minimized byproducts researchgate.net |
| Scalability | Challenging to scale up consistently | Seamless scale-up from lab to production osti.govresearchgate.net |
| Safety | Higher risk with hazardous reagents and exotherms | Enhanced safety due to small reaction volumes osti.gov |
| Monitoring | Offline analysis | Real-time online monitoring possible researchgate.net |
Chemical Reactivity and Mechanistic Investigations of 3,4 Difluoro N Methylaniline
Nucleophilic Aromatic Substitution (SNAr) Reactions on the Difluorinated Aromatic Ring
The presence of two fluorine atoms on the aromatic ring of 3,4-difluoro-N-methylaniline significantly influences its reactivity towards nucleophilic aromatic substitution (SNAr). The strong electron-withdrawing nature of the fluorine atoms activates the aromatic ring for nucleophilic attack. lboro.ac.ukcore.ac.uk This activation is a key feature of fluoroarenes in SNAr reactions, making fluorine an excellent leaving group despite the high strength of the carbon-fluorine bond. lboro.ac.uk The reaction generally proceeds through a two-step addition-elimination mechanism, involving the formation of a negatively charged intermediate known as a Meisenheimer complex. core.ac.uklibretexts.org The stability of this intermediate is crucial for the reaction to proceed, and it is enhanced by the presence of electron-withdrawing groups like fluorine. libretexts.org
In the context of difluorinated compounds, the position of the fluorine atoms is critical in determining the regioselectivity of the substitution. For instance, in 1,2-difluoro-4-nitrobenzene, the nitro group's electron-withdrawing effect activates the para position, making the fluorine atom at that position more susceptible to nucleophilic attack. magritek.com While specific studies on this compound are limited in the provided results, the principles of SNAr on analogous difluorinated systems suggest that nucleophilic attack would preferentially occur at the positions activated by the fluorine atoms. The additional fluorine atom, compared to a monofluorinated aniline (B41778), is expected to increase the reaction yield due to its high electronegativity. lboro.ac.uk Transition-metal-mediated SNAr reactions have also been developed to facilitate substitution on less activated or even electron-rich fluoroarenes. osti.gov
Interactive Table: Factors Influencing SNAr Reactions
| Factor | Influence on SNAr Reaction |
| Fluorine Atoms | Strongly electron-withdrawing, activating the aromatic ring for nucleophilic attack. lboro.ac.ukcore.ac.uk |
| Leaving Group | Fluorine is an excellent leaving group in SNAr reactions. lboro.ac.uk |
| Intermediate | Formation of a resonance-stabilized Meisenheimer complex. core.ac.uklibretexts.org |
| Regioselectivity | Determined by the position of activating groups on the aromatic ring. magritek.com |
Electrophilic Aromatic Substitution Reactions of this compound
Common EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. lumenlearning.comyoutube.combyjus.com For these reactions to occur on a deactivated ring, a catalyst is often required to generate a sufficiently strong electrophile. lumenlearning.com For instance, bromination and chlorination typically use an iron(III) halide catalyst. lumenlearning.com The specific conditions and outcomes of EAS reactions on this compound would require empirical investigation, but it is expected that substitution will occur at the positions most activated by the N-methylamino group and least deactivated by the fluorine atoms.
Transformations Involving the Amine Nitrogen: Alkylation, Acylation, and Condensation Reactions
The nitrogen atom of the N-methylamino group in this compound is nucleophilic and can participate in a variety of chemical transformations, including alkylation, acylation, and condensation reactions.
Alkylation: The N-methylamino group can be further alkylated. For example, N-methylanilines can be synthesized through methods like the Ullmann-type cross-coupling of amines with aryl halides using a copper catalyst. organic-chemistry.org The N-methylation of anilines can also be achieved using methanol (B129727) as the methylating agent, catalyzed by ruthenium or iridium complexes. rsc.orgacs.org
Acylation: The N-methylamino group readily reacts with acylating agents such as acyl chlorides or anhydrides to form amides. This reaction is a common method for protecting the amino group or for synthesizing more complex molecules. For instance, the direct condensation of carboxylic acids and amines to form amides can be mediated by reagents like titanium tetrachloride (TiCl4). nih.gov
Condensation Reactions: N-methylaniline can participate in condensation reactions with carbonyl compounds. For example, it can react with aldehydes in the presence of a catalyst to form various products. Boric acid has been used as a catalyst for the condensation of acetophenone (B1666503) derivatives with aldehydes. researchgate.net N-methylaniline has also been used as a formylating reagent for the C3-formylation of indoles in the presence of a catalyst. researchgate.net
Radical Reactions and Difluoromethylation of Anilines and Related Systems
The field of radical chemistry has provided novel methods for the functionalization of anilines. One area of significant interest is difluoromethylation, the introduction of a difluoromethyl (-CF2H) group, which can act as a bioisostere for hydroxyl, thiol, and amine groups in medicinal chemistry. alfa-chemistry.com
Difluoromethylation can be achieved through electrophilic, nucleophilic, or radical pathways. alfa-chemistry.com Radical difluoromethylation often involves the generation of a CF2H radical, which can then react with the aniline derivative. alfa-chemistry.com Photoredox catalysis is a common method for generating these radicals under mild conditions. alfa-chemistry.com For instance, methods for the difluoroalkylation of anilines using an organic photocatalyst have been developed. acs.org These reactions can be sensitive to the electronic properties of the aniline, with electron-rich anilines often showing good reactivity. acs.org The generation of a difluoroalkyl radical as an intermediate is supported by experiments using radical scavengers. acs.org
The direct C-H difluoromethylation of arenes is also possible, and various reagents and methods have been developed for this purpose. nih.govrsc.org These reactions can offer a direct route to difluoromethylated anilines without pre-functionalization.
Comparative Reactivity Studies with Analogous N-methylanilines and Difluoroanilines
The reactivity of this compound is best understood by comparing it to its structural analogs, such as N-methylaniline and 3,4-difluoroaniline (B56902).
Compared to N-methylaniline , the two fluorine atoms in this compound have a significant impact on the electronic properties of the aromatic ring. The fluorine atoms are strongly electron-withdrawing, which reduces the electron density of the ring. This deactivation makes electrophilic aromatic substitution more difficult compared to N-methylaniline. rsc.org Conversely, the reduced electron density makes the ring more susceptible to nucleophilic aromatic substitution. lboro.ac.uk The presence of the methyl group on the nitrogen in N-methylaniline is known to increase the planarity of the amine group through hyperconjugation, which can influence its reactivity. innovareacademics.in
Compared to 3,4-difluoroaniline , the methyl group on the nitrogen in this compound introduces steric hindrance and also has an electronic effect. The methyl group is electron-donating, which can slightly increase the nucleophilicity of the nitrogen atom. In reactions involving the amine nitrogen, such as alkylation or acylation, the reactivity might be subtly different from that of the primary amine in 3,4-difluoroaniline. The unique positioning of the fluorine atoms and the methylation of the amino group give this compound a distinct reactivity profile compared to its analogs.
Interactive Table: Comparison of Reactivity with Analogs
| Compound | Key Structural Difference | Impact on Reactivity |
| N-methylaniline | Absence of fluorine atoms | More susceptible to electrophilic aromatic substitution, less susceptible to nucleophilic aromatic substitution. rsc.org |
| 3,4-difluoroaniline | Primary amine (lacks N-methyl group) | Different steric and electronic environment around the nitrogen, potentially affecting reactions at the amine. |
Advanced Spectroscopic Characterization and Structural Elucidation of 3,4 Difluoro N Methylaniline
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
NMR spectroscopy is an indispensable tool for elucidating the precise atomic arrangement within a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and spatial relationships of atoms.
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental techniques for characterizing organic molecules. In the case of 3,4-difluoro-N-methylaniline, these methods confirm the presence and connectivity of the aromatic ring protons, the N-methyl group, and the carbon skeleton.
The ¹H NMR spectrum of this compound would be expected to show signals for the aromatic protons and the N-methyl protons. The chemical shift of the N-methyl group (N-CH₃) typically appears as a singlet around δ 2.8 ppm. nih.gov The aromatic protons will exhibit more complex splitting patterns due to coupling with each other and with the fluorine atoms.
The ¹³C NMR spectrum provides information about each unique carbon atom in the molecule. The carbon of the N-methyl group is expected to have a chemical shift in the aliphatic region. The aromatic carbons will appear in the downfield region, with their chemical shifts influenced by the electron-withdrawing fluorine atoms and the electron-donating N-methylamino group. The carbons directly bonded to fluorine will show characteristic splitting due to C-F coupling.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound
| Nucleus | Functional Group | Predicted Chemical Shift (ppm) | Multiplicity |
| ¹H | Aromatic-H | 6.0 - 7.5 | Multiplet |
| N-CH₃ | ~2.8 | Singlet | |
| ¹³C | Aromatic C-F | 140 - 160 | Doublet |
| Aromatic C-N | 140 - 150 | Singlet | |
| Aromatic C-H | 100 - 120 | Doublet | |
| N-CH₃ | ~30 | Quartet |
Note: The predicted values are based on typical ranges for similar functional groups and may vary based on solvent and other experimental conditions.
Fluorine-19 (¹⁹F) NMR is a highly sensitive technique that provides specific information about the fluorine atoms in a molecule. nih.gov Given the large chemical shift range of ¹⁹F NMR, it is an excellent tool for distinguishing between different fluorine environments. lcms.cz For this compound, the two fluorine atoms are in different chemical environments (one at position 3 and the other at position 4), which should result in two distinct signals in the ¹⁹F NMR spectrum.
The chemical shifts of these fluorine atoms will be influenced by their position on the aromatic ring and the electronic effects of the N-methylamino group. Furthermore, the signals will likely exhibit coupling to each other (³JFF) and to the neighboring aromatic protons (³JHF and ⁴JHF), providing valuable structural information. The shifts of fluorine atoms attached to aromatic rings typically appear between -110 and -180 ppm. sepscience.com
Table 2: Expected ¹⁹F NMR Data for this compound
| Fluorine Atom | Expected Chemical Shift (ppm) | Expected Coupling |
| F at C-3 | Dependent on electronic environment | Coupling to F at C-4 and adjacent protons |
| F at C-4 | Dependent on electronic environment | Coupling to F at C-3 and adjacent protons |
Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C NMR spectra and establishing the complete connectivity of the molecule. semanticscholar.orgulethbridge.ca
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other. sdsu.edu For this compound, COSY would show correlations between the adjacent aromatic protons, helping to trace the proton network on the benzene (B151609) ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached (one-bond ¹H-¹³C correlation). sdsu.edu This is instrumental in assigning the chemical shifts of the protonated carbons in the aromatic ring and the N-methyl group.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are two or three bonds away. sdsu.edu HMBC is particularly useful for identifying the quaternary carbons (carbons with no attached protons), such as the carbons bearing the fluorine and N-methylamino substituents, by observing their long-range correlations with nearby protons. For instance, correlations between the N-methyl protons and the aromatic carbons would be expected.
Fluorine-19 (¹⁹F) NMR for Elucidating Fluorine Environments and Coupling Patterns
Vibrational Spectroscopy for Molecular Dynamics and Conformation
FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. mdpi.com The FT-IR spectrum of this compound would display characteristic absorption bands for its various functional groups.
Key expected vibrational modes include:
N-H Stretching: For secondary amines, this band is typically found in the region of 3320-3280 cm⁻¹ for saturated amines and around 3400 cm⁻¹ for aromatic secondary amines. spectroscopyonline.com
C-H Stretching: Aromatic C-H stretching vibrations appear in the range of 3100-3000 cm⁻¹. libretexts.org Aliphatic C-H stretching from the methyl group will be observed between 3000 and 2850 cm⁻¹. libretexts.org
C=C Stretching: The aromatic ring C=C stretching vibrations typically produce bands in the 1600-1400 cm⁻¹ region. libretexts.org
C-F Stretching: The C-F stretching vibrations are usually strong and appear in the region of 1350-1150 cm⁻¹.
C-N Stretching: The C-N stretching vibration for aromatic amines is expected in the 1340-1250 cm⁻¹ range.
N-H Bending: An N-H wagging (out-of-plane bending) peak is generally observed between 750 and 700 cm⁻¹. spectroscopyonline.com
Table 3: Predicted FT-IR Vibrational Frequencies for this compound
| Vibrational Mode | Functional Group | Predicted Frequency Range (cm⁻¹) |
| N-H Stretch | Secondary Aromatic Amine | ~3400 |
| C-H Stretch | Aromatic | 3100 - 3000 |
| C-H Stretch | N-CH₃ | 3000 - 2850 |
| C=C Stretch | Aromatic Ring | 1600 - 1400 |
| C-F Stretch | Aryl Fluoride | 1350 - 1150 |
| C-N Stretch | Aromatic Amine | 1340 - 1250 |
| N-H Wag | Secondary Amine | 750 - 700 |
Raman spectroscopy is a light scattering technique that provides information about molecular vibrations. medium.com It is particularly sensitive to non-polar bonds and symmetric vibrations, making it an excellent complement to FT-IR spectroscopy. mdpi.com
For this compound, the Raman spectrum would also exhibit characteristic bands corresponding to its vibrational modes. The symmetric vibrations of the aromatic ring are often strong in the Raman spectrum. The C-F and C-N stretching vibrations will also be present. The combination of FT-IR and Raman data allows for a more complete assignment of the vibrational modes of the molecule. nih.gov The analysis of Raman spectra can also be used for quantitative analysis of the compound in various mixtures. nih.govhoriba.com
Correlation of Vibrational Modes with Substituent Effects and Intermolecular Interactions
The vibrational spectrum of this compound is intricately linked to the electronic and steric effects of its substituents—the two fluorine atoms and the N-methyl group—as well as the intermolecular forces present in the condensed phase. The analysis of these correlations provides profound insights into the molecule's structure and bonding.
Substituent Effects: The fluorine atoms at the C3 and C4 positions and the methyl group on the nitrogen atom significantly influence the vibrational frequencies of the aromatic ring and the amine group.
Fluorine Atoms: As highly electronegative substituents, the fluorine atoms exert a strong negative inductive effect (-I), pulling electron density from the benzene ring. nih.gov This effect alters the bond strengths and force constants of the C-C and C-H bonds within the ring, leading to shifts in their characteristic vibrational modes (e.g., ring stretching, C-H bending). The C-F stretching and bending vibrations themselves appear as characteristic, strong bands in the infrared and Raman spectra. Studies on related fluoro-substituted anilines have shown that the position of fluorine atoms modifies the wavenumbers of various fundamental modes. conicet.gov.ar
N-methyl Group: The replacement of a hydrogen atom on the amine with a methyl group introduces several changes. It adds new vibrational modes, such as C-H stretching and bending of the methyl group. researchgate.net Furthermore, the methyl group has a positive inductive effect (+I), which can influence the electron density on the nitrogen atom and, by extension, the aromatic ring. The N-H stretching vibration of a secondary amine like this compound is observed at a different frequency compared to the symmetric and asymmetric stretches of the primary amino group in 3,4-difluoroaniline (B56902).
Intermolecular Interactions: In the solid or liquid state, this compound molecules can engage in intermolecular interactions, primarily hydrogen bonding and van der Waals forces.
Hydrogen Bonding: The N-H group can act as a hydrogen bond donor, interacting with electronegative atoms on neighboring molecules, such as the fluorine or nitrogen atoms. nih.gov These interactions cause a noticeable shift in the N-H stretching frequency to lower wavenumbers (a redshift) and a broadening of the corresponding spectral band. biointerfaceresearch.com The strength of this hydrogen bonding can be influenced by the steric hindrance from the methyl group and the electronic effects of the fluorine substituents.
Crystal Packing Effects: In the solid state, the specific arrangement of molecules in the crystal lattice can lead to the splitting of vibrational bands (Davydov splitting) or the activation of otherwise silent modes. biointerfaceresearch.com The analysis of these effects can provide information about the symmetry of the crystal unit cell and the nature of the intermolecular forces governing the crystal structure. researchgate.net
The correlation of these effects allows for a detailed assignment of the vibrational spectrum, as shown in the table below, which compares experimental data for related compounds with theoretical predictions.
| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Expected Influence of Substituents/Interactions in this compound |
| N-H Stretch | 3300-3500 | Single band, shifted to lower frequency and broadened by hydrogen bonding. |
| C-H Stretch (Aromatic) | 3000-3100 | Frequencies influenced by the inductive effects of fluorine atoms. |
| C-H Stretch (Methyl) | 2850-2960 | Asymmetric and symmetric stretching modes characteristic of the CH₃ group. |
| C=C Stretch (Aromatic Ring) | 1450-1600 | Positions shifted due to electronic perturbation by F and N-methyl groups. |
| C-N Stretch | 1250-1360 | Influenced by conjugation with the ring and the inductive effect of the methyl group. |
| C-F Stretch | 1100-1300 | Strong, characteristic absorptions. |
| N-H Bend | 1500-1580 | Position can be affected by hydrogen bonding. |
| C-H Bend (Out-of-plane) | 700-900 | Pattern is characteristic of the 1,2,4-trisubstitution on the benzene ring. |
Electronic Absorption (UV-Vis) Spectroscopy
The electronic absorption spectrum of this compound, typically recorded in solvents like ethanol (B145695) or cyclohexane, provides information on the electronic transitions within the molecule. The spectrum is dominated by absorptions in the ultraviolet (UV) region, arising from the promotion of electrons from occupied molecular orbitals (MOs) to unoccupied anti-bonding MOs. libretexts.org
The primary electronic transitions observed for aromatic amines are:
π → π* Transitions: These are typically strong absorptions resulting from the excitation of an electron from a bonding π-orbital of the benzene ring to an anti-bonding π*-orbital. ethz.ch In aniline (B41778) derivatives, two such bands are often observed, analogous to the E₂ and B bands of benzene. The presence of substituents alters the energy of the MOs, causing shifts in the absorption maxima (λ_max). The fluorine and N-methyl groups, through their combined inductive and resonance effects, modify the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thus affecting the λ_max values.
n → π* Transitions: This transition involves the promotion of a non-bonding electron from the lone pair on the nitrogen atom to an anti-bonding π-orbital of the aromatic ring. libretexts.org These transitions are generally much weaker in intensity than π → π transitions and can sometimes be obscured by the stronger absorption bands.
For the parent compound 3,4-difluoroaniline, UV absorption spectra have been recorded in ethanol and water, showing characteristic absorption bands. researchgate.net It is expected that this compound will exhibit a similar profile, with potential shifts due to the electronic contribution of the methyl group.
| Solvent | λ_max for 3,4-difluoroaniline (nm) researchgate.net | Expected λ_max for this compound (nm) | Associated Transition |
| Ethanol | ~240 | ~240-250 | π → π* (E₂-band like) |
| Ethanol | ~295 | ~295-305 | π → π* (B-band like) |
The N-methyl group, being a weak electron-donating group, is expected to cause a small bathochromic (red) shift in the absorption maxima compared to 3,4-difluoroaniline. The polarity of the solvent can also influence the position of the absorption bands, particularly the n → π* transition.
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Confirmation and Purity Assessment
Mass spectrometry is an essential analytical technique for the confirmation of the molecular identity and the assessment of the purity of this compound.
Mass Spectrometry (MS): In a typical electron ionization (EI) mass spectrum, this compound will produce a molecular ion (M⁺˙) peak corresponding to its molecular weight. The molecular formula C₇H₇F₂N gives a monoisotopic mass of approximately 143.05 Da. nih.gov The mass spectrum also displays a series of fragment ion peaks, which provide structural information. The fragmentation pattern is predictable based on the structure of aniline derivatives.
Common fragmentation pathways include:
Loss of a hydrogen atom: Formation of an [M-1]⁺ ion, often a stable iminium cation.
Loss of the methyl group: Cleavage of the N-CH₃ bond to form an [M-15]⁺ ion.
Loss of HCN: A characteristic fragmentation for anilines, leading to an [M-27]⁺ ion.
Loss of fluorine or HF: Fragmentation involving the fluorine substituents.
High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, typically to within a few parts per million (ppm). researchgate.net This precision allows for the unambiguous determination of the elemental composition of the molecule, distinguishing it from other compounds with the same nominal mass. For this compound, HRMS would confirm the elemental formula C₇H₇F₂N. acs.orgnih.gov This technique is invaluable for confirming the identity of a newly synthesized batch and for assessing its purity by detecting any potential byproducts or impurities with different elemental compositions.
| Ion | Formula | Calculated Exact Mass (Da) | Technique | Purpose |
| [M]⁺˙ | C₇H₇F₂N⁺˙ | 143.05466 | MS, HRMS | Molecular ion confirmation. |
| [M+H]⁺ | C₇H₈F₂N⁺ | 144.06248 | ESI-HRMS | Protonated molecular ion for molecular weight verification. |
| [M-CH₃]⁺ | C₆H₄F₂N⁺ | 128.03118 | MS | Structural elucidation via fragmentation analysis. |
Gas-Phase Spectroscopic Techniques for Excited State Dynamics (e.g., Resonant Enhanced Multi-Photon Ionization (REMPI), Mass-Analyzed Threshold Ionization (MATI))
Gas-phase spectroscopic techniques, such as REMPI and MATI, are powerful tools for investigating the detailed electronic and vibrational structure of isolated molecules, free from solvent effects. ucsb.edu These methods provide critical data on the excited states (S₁) and cationic ground states (D₀) of molecules like this compound.
Resonance-Enhanced Multi-Photon Ionization (REMPI): REMPI is a two-step photoionization process. First, a tunable laser excites the molecule from its ground electronic state (S₀) to a specific rovibronic level of an excited electronic state (S₁). A second photon then ionizes the molecule from this excited state. wikipedia.org By scanning the wavelength of the first laser and monitoring the ion signal, a spectrum of the S₀ → S₁ transition is obtained with high sensitivity and selectivity. nih.gov For this compound, REMPI spectroscopy can resolve the vibrational structure of the S₁ state, providing information on how the molecular geometry and vibrational frequencies change upon electronic excitation. iccas.ac.cn
Mass-Analyzed Threshold Ionization (MATI) Spectroscopy: MATI spectroscopy is used to obtain the vibrational spectrum of the molecular cation in its ground state (D₀). acs.org In a MATI experiment, molecules are excited to high-lying Rydberg states just below the ionization threshold. A delayed, pulsed electric field then ionizes these Rydberg states, and the resulting ions are mass-analyzed. This technique provides highly accurate adiabatic ionization energies (IE) and detailed information on the vibrational frequencies of the cation. researchgate.netrsc.org
For this compound, MATI spectroscopy would yield:
The precise adiabatic ionization energy.
The vibrational frequencies of the D₀ cationic state, revealing how the removal of an electron affects the molecular structure and bonding.
Studies on related molecules like 2-fluoro-N-methylaniline have utilized these techniques to explore the structures and vibrations in the S₀, S₁, and D₀ states, providing a roadmap for the investigation of the 3,4-difluoro isomer. iccas.ac.cn
| Technique | Information Obtained | Relevance to this compound |
| REMPI | Vibrational spectrum of the first excited singlet state (S₁). ucsb.edu | Elucidates the geometry and vibrational frequencies in the S₁ state. |
| MATI | Precise adiabatic ionization energy; Vibrational spectrum of the cation ground state (D₀). acs.orgresearchgate.net | Determines the energy required to form the cation and characterizes its vibrational structure. |
Theoretical and Computational Investigations of 3,4 Difluoro N Methylaniline
Quantum Chemical Calculation Methodologies
Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are powerful tools for investigating the properties of molecules like 3,4-difluoro-N-methylaniline. innovareacademics.inajol.infosmu.edunumberanalytics.com These methods allow for the detailed examination of molecular geometries, electronic structures, and spectroscopic parameters.
DFT, particularly with hybrid functionals like B3LYP, combined with appropriate basis sets such as 6-311++G(d,p), has been widely used to obtain a balance between computational cost and accuracy for studying aniline (B41778) derivatives. researchgate.netresearchgate.net These calculations provide optimized molecular structures and vibrational frequencies that correlate well with experimental data. researchgate.net Ab initio methods, while computationally more demanding, can offer even higher accuracy for certain properties.
Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule. qcware.com For aniline derivatives, this involves finding the minimum energy conformation, considering factors like the planarity of the amino group and the orientation of the methyl group. researchgate.net The C-N bond length in difluoroaniline derivatives has been a subject of interest, with calculations for similar compounds providing values around 1.38 to 1.39 Å. researchgate.net
The electronic structure of this compound can be analyzed through its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of the molecule's chemical reactivity and kinetic stability. ajol.info A smaller gap suggests higher reactivity. For related difluoroaniline compounds, the HOMO and LUMO energies have been calculated to understand their electronic characteristics. researchgate.net
Electrostatic potential (ESP) mapping is another valuable tool that illustrates the charge distribution on the molecule's surface. It helps in identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which is crucial for predicting intermolecular interactions. researchgate.net
Table 1: Calculated Electronic Properties of a Related Difluoroaniline Derivative
| Property | Value (eV) |
|---|---|
| HOMO Energy | -6.892 |
| LUMO Energy | -1.460 |
| HOMO-LUMO Gap | 5.432 |
Data based on calculations for a related difluoroaniline molecule. researchgate.net
Computational methods are extensively used to predict and interpret various spectroscopic parameters.
Vibrational Frequencies: Theoretical calculations of vibrational frequencies, when scaled appropriately, show good agreement with experimental FT-IR and FT-Raman spectra. researchgate.net This allows for the assignment of specific vibrational modes to the observed spectral bands. researchgate.net For instance, the characteristic NH stretching vibrations in aniline derivatives are typically found in the 3300-3500 cm⁻¹ range. researchgate.net
NMR Chemical Shifts: The Gauge-Invariant Atomic Orbital (GIAO) method is commonly employed to calculate NMR chemical shifts (¹H and ¹³C). researchgate.net These theoretical predictions are instrumental in assigning the signals in experimental NMR spectra. The chemical shift of the methyl carbon in N-methylaniline derivatives is influenced by the electronic environment. researchgate.net
Ionization Energies: While not as commonly reported in general studies, computational methods can also predict ionization energies, providing further insight into the electronic structure and reactivity of the molecule.
Geometry Optimization and Electronic Structure Analysis (e.g., HOMO-LUMO, Electrostatic Potential Mapping)
Conformational Landscape Analysis and Energetic Barriers
The flexibility of the N-methylamino group gives rise to a complex conformational landscape for this compound, characterized by different rotational and inversional barriers.
The rotation around the C(sp²)–N bond is a key conformational process in N-methylaniline and its derivatives. This rotation is subject to an energy barrier that arises from a combination of steric hindrance and electronic effects, specifically the balance between the π-conjugation of the nitrogen lone pair with the benzene (B151609) ring (which favors planarity) and steric repulsion. cdnsciencepub.com
For the parent N-methylaniline, the rotational barrier has been studied extensively. cdnsciencepub.com In the case of di-fluoro substituted N-methylanilines, the fluorine atoms can significantly influence this barrier. For example, STO-3G MO calculations on 2,6-difluoro-N-methylaniline showed a calculated barrier of 22.2 kJ/mol, which is higher than the 19.1 kJ/mol calculated for N-methylaniline, suggesting that the fluorine substituents increase the rotational barrier. cdnsciencepub.com
Nitrogen inversion is another important dynamic process in anilines, where the nitrogen atom and its substituents move through the plane of the phenyl ring. The barrier to this inversion is generally low in anilines. researchgate.net In N-methylaniline, the inversion barrier is approximately 2 kJ/mol. researchgate.net
Table 2: Calculated Energetic Barriers for N-Methylaniline Derivatives
| Compound | Process | Calculated Barrier (kJ/mol) | Method |
|---|---|---|---|
| N-Methylaniline | C(sp²)–N Rotation | 19.1 | STO-3G MO |
| 2,6-Difluoro-N-methylaniline | C(sp²)–N Rotation | 22.2 | STO-3G MO |
| N-Methylaniline | Nitrogen Inversion | ~2 | Experimental |
| N-Methylaniline | Nitrogen Inversion | 16 | STO-3G MO (overestimated) |
Data sourced from studies on N-methylaniline and its 2,6-difluoro derivative. cdnsciencepub.comresearchgate.net
Barriers to Internal Rotation (e.g., Csp²-N bond rotation)
Computational Studies of Reaction Mechanisms involving this compound as a Reactant or Intermediate
Computational chemistry provides a powerful framework for elucidating the mechanisms of chemical reactions. smu.edunumberanalytics.com By mapping the potential energy surface, stationary points such as reactants, products, intermediates, and transition states can be identified. smu.edu
For reactions involving anilines, such as nucleophilic aromatic substitution (SNAr), computational studies can model the formation of intermediates (like Meisenheimer complexes) and calculate the activation energies, providing insights into reaction rates and pathways. researchgate.net For instance, in the reaction of phenyl 2,4,6-trinitrophenyl ethers with N-methylaniline, steric hindrance was found to significantly slow down the reaction rate compared to aniline. researchgate.net
While specific computational studies on the reaction mechanisms of this compound are not widely published, the principles from related systems can be applied. The fluorine substituents in this compound are expected to influence its reactivity as a nucleophile or its role as a precursor in more complex reactions by altering the electron density of the aromatic ring and the nitrogen atom. Computational modeling can predict how these electronic and steric factors affect the transition states and intermediates of potential reactions. uio.no
Derivatization Strategies and Advanced Analytical Methodologies for 3,4 Difluoro N Methylaniline
Chemical Derivatization for Enhanced Chromatographic Detection
Chemical derivatization is a technique used to modify a compound chemically to create a new compound with properties that are more suitable for a specific analytical method. researchgate.net This process can enhance the detectability of a target analyte by reacting it with a suitable derivatizing agent. researchgate.net For amines like 3,4-difluoro-N-methylaniline, which may lack a strong chromophore or fluorophore, derivatization is often essential for achieving the required sensitivity and selectivity in chromatographic analyses. researchgate.netchromatographyonline.com The process can improve detection by adding a chromophore for UV-visible detection or a fluorophore for fluorescence detection. researchgate.net
The secondary amine group in this compound is the primary target for derivatization. A variety of reagents can react with this functional group to yield derivatives with improved chromatographic behavior and detectability. researchgate.netresearchgate.net
Common Derivatization Reagents for Amines:
| Reagent | Target Functional Group | Detection Method | Key Advantages |
| Dansyl chloride (DNS-Cl) | Primary and secondary amines | Fluorescence, UV | High sensitivity, stable derivatives. researchgate.net |
| 9-fluorenylmethyl chloroformate (FMOC-Cl) | Primary and secondary amines | Fluorescence, UV | Excellent for amino acid analysis, provides high sensitivity. researchgate.netthermofisher.com |
| 1-Fluoro-2,4-dinitrobenzene (FDNB) | Primary and secondary amines, aliphatic hydroxyls | UV | Well-established reagent, useful for various amine-containing compounds. researchgate.netlibretexts.org |
| Phenyl isocyanate (PIC) | Primary and secondary aromatic amines | UV | Excellent for compounds with active hydrogen atoms. researchgate.net |
| Benzoyl chloride | Primary and secondary amines | UV | Simple procedure, derivatives are stable. researchgate.net |
The choice of derivatization reagent depends on the analytical instrumentation available and the specific requirements of the analysis, such as desired sensitivity and the complexity of the sample matrix. For instance, dansyl chloride and FMOC-Cl are preferred for fluorescence detection due to their ability to introduce a highly fluorescent tag onto the analyte molecule. researchgate.net
High-Performance Liquid Chromatography (HPLC) with Diode Array Detection (DAD) for Trace Analysis of Amines
High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating and quantifying components in a mixture. oup.com When coupled with a Diode Array Detector (DAD), it allows for the simultaneous monitoring of absorbance over a wide range of wavelengths, providing both quantitative data and spectral information that can aid in peak identification and purity assessment. researchgate.net
While some anilines can be analyzed directly by HPLC with UV detection, achieving the necessary sensitivity for trace analysis often requires pre-concentration steps like solid-phase extraction (SPE) or derivatization. oup.comchromatographyonline.comthermofisher.com For halogenated anilines, HPLC methods have been developed that avoid derivatization while still allowing for the detection of sub-nanogram quantities. oup.com
A typical HPLC-DAD method for the analysis of aromatic amines involves a reversed-phase column, such as a C18 column, and a gradient elution using a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol (B129727). researchgate.netoup.com The DAD detector is set to monitor a range of wavelengths, often between 200 and 400 nm, to capture the absorbance maxima of the analytes of interest. mdpi.com
Typical HPLC-DAD Parameters for Aromatic Amine Analysis:
| Parameter | Typical Setting |
| Column | Reversed-phase C18 (e.g., 150 mm x 4.6 mm, 3-5 µm) researchgate.netoup.com |
| Mobile Phase | Gradient of Acetonitrile and Water (often with a buffer like acetate (B1210297) or phosphate) researchgate.netoup.com |
| Flow Rate | 0.5 - 1.5 mL/min oup.com |
| Column Temperature | 25 - 40 °C researchgate.netoup.com |
| Detection | Diode Array Detector (DAD) monitoring a range of UV wavelengths researchgate.netmdpi.com |
| Injection Volume | 10 - 20 µL oup.comnih.gov |
The method's sensitivity can be significantly enhanced through on-line SPE, which automates the extraction and concentration of the analyte prior to HPLC analysis. chromatographyonline.comthermofisher.com This approach offers advantages such as full automation, reduced operator-related variations, and time savings. thermofisher.com Studies have shown that on-line SPE-HPLC-DAD methods can achieve low limits of detection (LOD) and quantification (LOQ) for various amines in complex matrices. researchgate.netmdpi.com For instance, a method for biogenic amines in cheese reported LODs in the range of 1.53–1.88 mg/kg and LOQs between 5.13–6.28 mg/kg. mdpi.com
Gas Chromatography-Mass Spectrometry (GC-MS) for Quantitative and Qualitative Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a highly specific and sensitive analytical technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. nih.gov It is a well-established method for the analysis of a wide range of volatile and semi-volatile organic compounds, including aniline (B41778) and its derivatives. thermofisher.commdpi.com
For the analysis of anilines, GC-MS can be performed with or without a prior derivatization step. chromatographyonline.comthermofisher.com While direct analysis is possible, derivatization is often employed to improve the volatility and thermal stability of the analytes, leading to better chromatographic peak shapes and increased sensitivity. chromatographyonline.com
In GC-MS analysis, the sample is first vaporized and separated based on the components' boiling points and interactions with the stationary phase of the GC column. researchgate.net As the separated components elute from the column, they enter the mass spectrometer, where they are ionized, typically by electron impact (EI). The resulting ions are then separated based on their mass-to-charge ratio (m/z), producing a mass spectrum that serves as a chemical fingerprint for the compound. nih.govlibretexts.org
The fragmentation pattern observed in the mass spectrum is crucial for qualitative analysis, allowing for the identification of the compound by comparing the obtained spectrum with reference spectra from libraries. epa.govresearchgate.net For quantitative analysis, the instrument is often operated in selected ion monitoring (SIM) mode, where only specific ions characteristic of the target analyte are monitored, significantly improving the sensitivity and selectivity of the analysis. nih.gov
Typical GC-MS Parameters for Aniline Analysis:
| Parameter | Typical Setting |
| GC Column | Capillary column with a non-polar or medium-polarity stationary phase (e.g., 5% phenyl-methylpolysiloxane) nih.gov |
| Injector Temperature | 250 - 280 °C mdpi.comnih.gov |
| Oven Temperature Program | Ramped program, e.g., initial hold at 50°C, then ramp to 270°C mdpi.comnih.gov |
| Carrier Gas | Helium at a constant flow rate researchgate.net |
| Ionization Mode | Electron Impact (EI) at 70 eV |
| Mass Analyzer | Quadrupole or Ion Trap mdpi.comnih.gov |
| Acquisition Mode | Full Scan for qualitative analysis, Selected Ion Monitoring (SIM) for quantitative analysis mdpi.comnih.gov |
Application of Analytical Methodologies in Process Control and Research Sample Characterization
The analytical methodologies described above are essential for both industrial process control and the characterization of research samples involving this compound.
In a manufacturing setting, robust and reliable analytical methods are required to monitor the progress of chemical reactions, ensure product quality, and detect impurities. patsnap.com HPLC-DAD and GC-MS can be used to:
Monitor reaction kinetics: By analyzing samples at different time points, the consumption of reactants and the formation of products and by-products can be tracked.
Assess product purity: These techniques can separate and quantify the main product from any unreacted starting materials or impurities, ensuring the final product meets the required specifications.
Identify unknown impurities: The spectral data from DAD and the mass spectra from MS can be used to elucidate the structures of unknown impurities, which is crucial for process optimization and troubleshooting.
In a research context, these analytical methods are indispensable for characterizing newly synthesized compounds and for studying their properties and applications. For example, in medicinal chemistry, accurate analytical data is necessary to confirm the structure and purity of novel compounds before they undergo biological testing. The fluorination of molecules can enhance their stability and performance, making precise characterization of fluorinated compounds like this compound particularly important in fields like materials science and drug discovery. udc.gal
The development of sensitive analytical methods is also critical for environmental monitoring, as halogenated anilines can be toxic and may be present in the environment as a result of industrial activities or the degradation of pesticides. oup.com The ability to detect and quantify these compounds at trace levels is essential for assessing environmental contamination and ensuring public safety. doi.org
Applications of 3,4 Difluoro N Methylaniline As a Key Building Block and Molecular Scaffold
Utility in Medicinal Chemistry and Drug Discovery
3,4-Difluoro-N-methylaniline is a versatile intermediate in organic synthesis, enabling the creation of more complex molecules. smolecule.com It is utilized as a building block in the development of new materials and is under investigation as a potential pharmaceutical intermediate or active ingredient. smolecule.com The presence of fluorine atoms allows for nucleophilic aromatic substitution reactions, facilitating the introduction of other functional groups.
The synthesis of various pharmaceutical intermediates often involves leveraging the reactivity of the aniline (B41778) moiety. For instance, it can undergo reactions like palladium-catalyzed coupling to form new carbon-nitrogen bonds, a common strategy in the assembly of drug-like scaffolds. This approach is exemplified in the synthesis of pyrido[2,3-d]pyrimidine (B1209978) analogs, where substituted anilines are coupled with a pyrimidine (B1678525) precursor. nih.gov
The 3,4-difluorophenyl methylamino moiety is a key component in the design of various bioactive scaffolds. Its incorporation can significantly influence the potency and selectivity of the resulting compounds.
Antifolates are a class of drugs that interfere with the action of folic acid, a vitamin essential for the synthesis of nucleic acids and amino acids. nih.gov They are used in the treatment of cancer and inflammatory diseases. nih.gov Pyrido[2,3-d]pyrimidines represent a class of bicyclic nitrogen-containing heterocycles that are important pharmacophores in medicinal chemistry. rsc.org
In the development of novel antifolates, this compound has been used to synthesize pyrido[2,3-d]pyrimidine derivatives. nih.gov These compounds are designed to inhibit dihydrofolate reductase (DHFR), a key enzyme in the folate pathway. nih.govnih.gov The substitution pattern on the aniline ring plays a crucial role in the selectivity and potency of these inhibitors. nih.gov For example, a series of N6-(substituted phenyl)pyrido[2,3-d]pyrimidine-2,4,6-triamines were synthesized to explore their potential as selective DHFR inhibitors against opportunistic infections. nih.gov
Table 1: Selected Pyrido[2,3-d]pyrimidine Analogs and their Research Focus
| Compound Class | Target | Therapeutic Area | Reference |
|---|---|---|---|
| N6-(substituted phenyl)pyrido[2,3-d]pyrimidine-2,4,6-triamines | Dihydrofolate Reductase (DHFR) | Opportunistic Infections | nih.gov |
| Pyrido[2,3-d]pyrimidine-2,4-dione derivatives | Eukaryotic Elongation Factor-2 Kinase (eEF-2K) | Cancer | nih.gov |
Design and Development of Bioactive Scaffolds and Drug Candidates
Exploration of Neuroprotective Agents
The scaffold of this compound is of significant interest in the development of neuroprotective agents, which are compounds designed to prevent neuronal cell death and could be used to treat neurodegenerative diseases like Parkinson's disease, amyotrophic lateral sclerosis (ALS), and traumatic brain injury. google.comnih.govgoogle.com The core utility of fluorinated anilines, including this compound, lies in their role as building blocks for more complex therapeutic molecules. nih.gov
A notable class of neuroprotective compounds where aniline derivatives are integral is the P7C3 series of aminopropyl carbazoles. nih.gov These compounds have been shown to potently augment hippocampal neurogenesis by protecting neural precursor cells from apoptosis (cell death). nih.gov The chemical structure of highly active analogs in this series, such as P7C3-A20, incorporates an aniline moiety linked to a carbazole (B46965) core. nih.gov Research into the P7C3 class has demonstrated that modifications to the aniline ring are critical for optimizing the druglike properties of these neuroprotective agents. nih.gov For instance, the analog P7C3-A20 features a methoxy (B1213986) group on the aniline ring and a fluorine atom in the linker region, which confers significantly greater neuroprotective efficacy compared to the parent compound. nih.govnih.gov
The mechanism of action for P7C3 compounds is believed to involve the enhancement of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) biosynthesis by augmenting the activity of the enzyme nicotinamide phosphoribosyltransferase (NAMPT). google.comnih.gov This activity helps protect mitochondrial membrane integrity and prevents neuronal cell death. nih.gov While specific studies focusing exclusively on the this compound derivative within the P7C3 series are not detailed, the established importance of the substituted aniline ring in these neuroprotective agents highlights the potential of this compound as a key building block. Preliminary findings for related compounds, such as derivatives of 2,5-difluoro-N-methylaniline, have also suggested a potential for neuroprotective roles, warranting further investigation into isomers like the 3,4-difluoro variant.
The exploration of such fluorinated anilines is driven by the need to develop novel neuroprotective agents with improved properties, such as enhanced metabolic stability and the ability to cross the blood-brain barrier, which are critical for treating central nervous system disorders. google.com
Table 1: P7C3 Series Neuroprotective Agents and the Role of the Aniline Moiety
| Compound | Key Structural Feature | Reported Activity/Significance |
|---|---|---|
| P7C3 (Parent Compound) | Aminopropyl carbazole with an aniline ring | Potently stimulates hippocampal neurogenesis by blocking apoptosis of neural precursor cells. nih.gov |
| P7C3-A20 | Fluorine at the linker hydroxyl position and a methoxy group on the aniline ring | Exhibits significantly greater neuroprotective efficacy than P7C3 in models of Parkinson's disease and TBI. nih.gov |
| (-)-P7C3-S243 | Aniline moiety replaced with an alternative heterocycle (methoxypyridine) | Optimized derivative with increased polarity and more favorable physicochemical properties. nih.gov |
| 2,5-Difluoro-N-methylaniline Derivatives | Difluorinated N-methylaniline scaffold | Preliminary studies suggest potential neuroprotective effects, indicating the value of exploring different fluoroaniline (B8554772) isomers. |
Synthesis of Receptor Ligands and Modulators (e.g., 5-HT1D receptor ligands)
This compound serves as a valuable precursor for synthesizing ligands and modulators for various biological receptors, with a notable example being the serotonin (B10506) 5-HT1D receptor. The 5-HT1D receptor, a G protein-coupled receptor found in the central nervous system, is implicated in processes like locomotion and anxiety and is a key target for migraine treatments due to its role in cerebral vasoconstriction. wikipedia.org
The strategic incorporation of fluorine into receptor ligands is a widely used method in medicinal chemistry to enhance affinity, selectivity, and pharmacokinetic properties. acs.org Research has shown that fluorination of indole-based structures can produce selective human 5-HT1D receptor ligands. acs.org For example, versatile synthetic strategies have been developed to incorporate fluorine into 3-(3-(piperazin-1-yl)propyl)indole series, leading to ligands that maintain high affinity and selectivity for the 5-HT1D receptor. acs.org It was noted that the reduced pKa of piperazine-containing ligands compared to their piperidine (B6355638) counterparts may explain their pharmacokinetic advantages. acs.org
While these syntheses may not start directly from this compound, the resulting active compounds often feature a fluorinated phenyl or indole (B1671886) moiety. The 3,4-difluorophenyl group, derivable from this compound, is a desirable structural element in the design of such ligands. Studies on 5-HT1D receptor antagonists have identified several potent compounds that contain fluorinated aromatic rings, underscoring the importance of this chemical feature for receptor interaction. nih.gov For instance, various antagonists preferred for the 5-HT1D receptor incorporate a 6-fluoro-1H-indol-3-yl group or a 4-fluoro-benzoyl-piperidin-1-yl moiety. nih.gov
The synthesis of these complex molecules often involves coupling reactions where a fluorinated building block, such as a derivative of this compound, can be introduced to construct the final ligand. core.ac.uksigmaaldrich.com
Influence of Fluorine Substitution Pattern on Pharmacological Properties (e.g., lipophilicity, metabolic stability, receptor binding)
The specific placement of fluorine atoms on an aniline ring, as in the 3,4-difluoro pattern of this compound, profoundly influences the molecule's pharmacological properties. ccspublishing.org.cn This strategic substitution is a cornerstone of modern drug design, used to fine-tune a compound's lipophilicity, metabolic stability, and receptor binding affinity. ccspublishing.org.cn
Receptor Binding: The fluorine atoms in this compound can significantly impact how a derivative of this molecule binds to a biological receptor. Fluorine's high electronegativity can alter the acidity (pKa) of the nearby N-methylamino group, which is often crucial for forming ionic bonds or hydrogen bonds within a receptor's active site. alfa-chemistry.com Furthermore, fluorine can participate in favorable non-covalent interactions, such as hydrogen and halogen bonds, which are key in drug-protein complex formation. core.ac.uk The specific 3,4-difluoro pattern creates a unique electrostatic potential on the surface of the molecule, which can lead to higher binding affinity and selectivity for a specific receptor target compared to non-fluorinated or differently fluorinated analogs. core.ac.ukccspublishing.org.cn
Table 2: Impact of Fluorine Substitution on Pharmacological Properties
| Pharmacological Property | General Effect of Fluorine Substitution | Significance of the 3,4-Difluoro Pattern |
|---|---|---|
| Lipophilicity | Modulates the molecule's ability to cross cell membranes. ccspublishing.org.cn | Creates a specific hydrophobic profile that can be optimized for target engagement. |
| Metabolic Stability | Increases resistance to enzymatic breakdown due to the strong C-F bond. ccspublishing.org.cnalfa-chemistry.com | Blocks metabolism at the 3 and 4 positions, prolonging the half-life and bioavailability of resulting drugs. ccspublishing.org.cn |
| Receptor Binding | Alters electronic properties (pKa) and allows for unique non-covalent interactions (hydrogen/halogen bonds). core.ac.ukalfa-chemistry.com | Can enhance binding affinity and selectivity by creating a distinct electrostatic profile for precise receptor fit. core.ac.uk |
Applications in Agrochemical Development
Precursors for Herbicides and Crop Protection Agents
Fluorinated anilines, including this compound, are highly valuable intermediates in the synthesis of modern agrochemicals such as herbicides, insecticides, and fungicides. google.comgoogle.com The introduction of fluorine into these crop protection agents often enhances their efficacy and biological activity. ccspublishing.org.cn This is attributed to fluorine's ability to modify key physicochemical properties like metabolic stability and lipophilicity, which affects how the agent is transported and how it interacts with its target site in the pest or weed. ccspublishing.org.cn
The agrochemical industry frequently uses fluorinated building blocks to create new and more effective products. ccspublishing.org.cn For example, 2,6-difluoroaniline (B139000) is a known precursor for the benzoyl urea (B33335) herbicide flumetsulam. alfa-chemistry.com Similarly, other fluorinated anilines are used to synthesize a range of herbicides. The structural analogy suggests that this compound is a suitable starting material for a variety of crop protection agents.
Recent research has focused on developing novel insecticides, such as anthranilic diamides containing a fluoroaniline moiety, which have shown remarkable activity against lepidopteran insects by targeting their ryanodine (B192298) receptors. nih.gov These findings underscore the importance of the fluoroaniline component in achieving high insecticidal potency, making building blocks like this compound critical for the discovery of next-generation pesticides. nih.govnih.gov
Potential in Materials Science and Polymer Chemistry
The unique electronic properties imparted by fluorine atoms make this compound a promising monomer for applications in materials science and polymer chemistry. Fluorinated anilines can be polymerized to produce polyanilines with enhanced properties compared to their non-fluorinated counterparts.
Research has demonstrated that the electrochemical or chemical oxidative polymerization of fluoro-substituted anilines yields soluble polymers. sci-hub.semetu.edu.tr This increased solubility is a significant advantage for material processing. researchgate.net Furthermore, the incorporation of fluorine atoms along the polymer backbone leads to greater thermal stability due to the strength of the C-F bond. researchgate.net For instance, poly(3-fluoroaniline) and its copolymers have been shown to be more thermally stable than the parent polyaniline homopolymer. researchgate.net
These fluorinated polymers also exhibit interesting electrical characteristics. The electrical conductivity of poly(aniline-co-3-fluoroaniline) derivatives can be tuned by varying the amount of the fluorinated monomer in the copolymer. researchgate.net The distinct properties of these materials make them candidates for use in a variety of applications, including the development of organic electronic materials, conductive coatings, and durable polymer blends with high chemical resistance. smolecule.com
Role in Catalyst and Ligand Synthesis for Organocatalysis and Metal-Catalyzed Reactions
In the fields of organocatalysis and metal-catalyzed reactions, the design of ligands is crucial for controlling the activity, selectivity, and efficiency of a catalyst. This compound serves as a valuable building block for the synthesis of specialized ligands. csic.esacs.org
Palladium-catalyzed C-N cross-coupling reactions are a foundational method for synthesizing complex aniline derivatives, which can then be elaborated into ligands for catalysis. acs.orgnih.gov The nitrogen atom in the aniline structure is an excellent coordination site for transition metals. By using a precursor like this compound, chemists can introduce a difluorophenyl group into a ligand scaffold. dntb.gov.ua
The electron-withdrawing nature of the two fluorine atoms can systematically tune the electronic properties of the resulting ligand. This electronic modulation is critical for optimizing the performance of a metal catalyst in a specific reaction, influencing factors such as the rate of reductive elimination or oxidative addition in the catalytic cycle. nih.gov For example, fluorinated proline derivatives have found diverse applications in organocatalysis, where fluorine substitution affects conformational properties that are key to the catalyst's function. soton.ac.uk Although a different class of compound, this illustrates the power of fluorine in catalyst design. Therefore, this compound is a strategic starting material for creating a new generation of ligands with tailored electronic and steric properties for advanced catalytic systems. ineosopen.org
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
